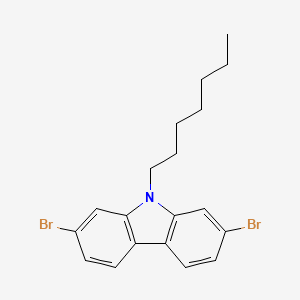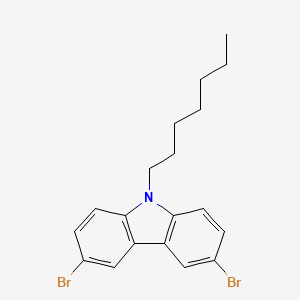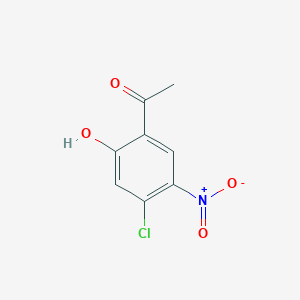
3,5-Dimethyl-2-phenylmorpholine hydrochloride
説明
3,5-Dimethyl-2-phenylmorpholine hydrochloride is a fine chemical that can be used as a versatile building block in the synthesis of complex compounds . It has been shown to be useful in the synthesis of high-quality reagents and reaction components .
Molecular Structure Analysis
The molecular formula of this compound is C12H18ClNO . Its molecular weight is 227.73 g/mol.科学的研究の応用
Photodynamic Therapy Enhancement
One study discusses the pretreatment strategies to enhance the effectiveness of photodynamic therapy (PDT), focusing on improving the accumulation of protoporphyrin IX in the skin. This research might be indirectly relevant by illustrating how chemical compounds can be used to modify biological pathways for therapeutic purposes (Gerritsen et al., 2008).
Metal-to-Ligand Charge Transfer
Another study reviews the properties of cuprous bis-phenanthroline compounds, which exhibit metal-to-ligand charge transfer (MLCT) excited states. This research could provide insights into the structural and electronic characteristics of chemical compounds with potential applications in photophysics and photochemistry (Scaltrito et al., 2000).
Pharmacokinetics and Pharmacodynamics
Research on 3,4-dimethylmethcathinone, a psychoactive substance, presents a comprehensive review of its pharmacokinetics, pharmacodynamics, and mechanisms of toxicity. While this compound is different, the methodological approaches used to study its effects could be relevant for researching 3,5-Dimethyl-2-phenylmorpholine hydrochloride (Rouxinol et al., 2019).
Chemical Control of Fertility
A review of research conducted at the Central Drug Research Institute in India on chemical contraceptives includes the development of Centchroman, a postcoital contraceptive agent. This paper highlights the chemical innovation process and the application of synthetic compounds in medicinal research, which could be analogous to researching new applications of this compound (Nand, 1974).
作用機序
Target of Action
It is related to phenmetrazine , a drug known to have stimulant and anorectic effects .
Mode of Action
Based on its relation to phenmetrazine and other phenylmorpholines with similar structure , it is likely that 3,5-Dimethyl-2-phenylmorpholine hydrochloride acts as a norepinephrine-dopamine releasing agent . This means it may increase the levels of the neurotransmitters norepinephrine and dopamine in the brain by promoting their release from nerve endings .
Biochemical Pathways
As a norepinephrine-dopamine releasing agent , it is likely to affect pathways involving these neurotransmitters, leading to increased alertness, attention, and energy levels.
Result of Action
As a potential norepinephrine-dopamine releasing agent , it may lead to increased levels of these neurotransmitters in the brain, potentially resulting in stimulant effects.
生化学分析
Biochemical Properties
3,5-Dimethyl-2-phenylmorpholine hydrochloride plays a crucial role in biochemical reactions, particularly as a stimulant and anorectic agent . It interacts with several enzymes and proteins, including norepinephrine and dopamine transporters. These interactions enhance the release of norepinephrine and dopamine, leading to increased neurotransmitter levels in the synaptic cleft . This compound also affects the activity of monoamine oxidase, an enzyme responsible for the degradation of neurotransmitters .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It has been shown to modulate the activity of G-protein coupled receptors, leading to altered intracellular signaling cascades . Additionally, this compound affects the expression of genes involved in neurotransmitter synthesis and release, thereby impacting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with norepinephrine and dopamine transporters . By inhibiting the reuptake of these neurotransmitters, the compound increases their availability in the synaptic cleft, leading to enhanced neurotransmission . Furthermore, it modulates the activity of monoamine oxidase, resulting in decreased degradation of neurotransmitters . These actions collectively contribute to its stimulant and anorectic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in neurotransmitter levels and receptor sensitivity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound exhibits stimulant and anorectic effects without significant adverse effects . At high doses, it can cause toxicity, including neurotoxicity and cardiotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to neurotransmitter synthesis and degradation . It interacts with enzymes such as monoamine oxidase and catechol-O-methyltransferase, affecting the metabolic flux of neurotransmitters . These interactions can lead to changes in metabolite levels and overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s localization and distribution are influenced by factors such as tissue type, blood flow, and binding affinity .
Subcellular Localization
The subcellular localization of this compound affects its activity and function . It is primarily localized in the cytoplasm and synaptic vesicles, where it interacts with neurotransmitter transporters and receptors . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, influencing its overall efficacy and function .
特性
IUPAC Name |
3,5-dimethyl-2-phenylmorpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-9-8-14-12(10(2)13-9)11-6-4-3-5-7-11;/h3-7,9-10,12-13H,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBEVOFMPURVTHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(C(N1)C)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2126178-41-2 | |
| Record name | 3,5-dimethyl-2-phenylmorpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


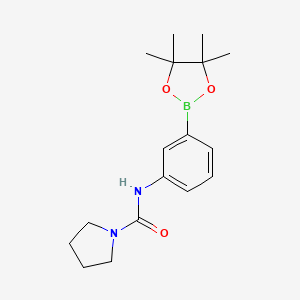
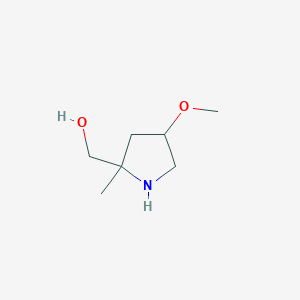
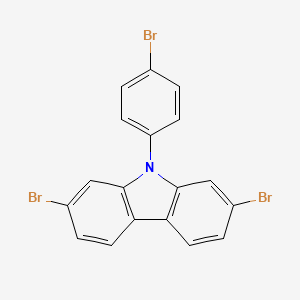
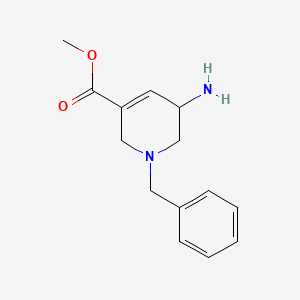
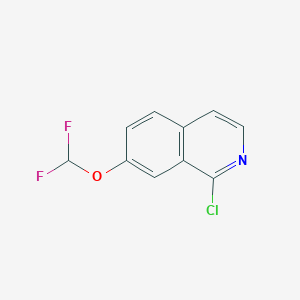
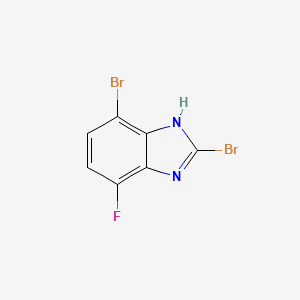


![Racemic-(3aR,8aS,8bS)-7-tosyldecahydropyrrolo[3,4-e]isoindol-3(2H)-one](/img/structure/B1436060.png)
